molecular formula C6H10BrN B1289252 2-Bromo-4-methylpentanenitrile

2-Bromo-4-methylpentanenitrile

Cat. No.: B1289252
M. Wt: 176.05 g/mol
InChI Key: GPNVFADTULBZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-methylpentanenitrile is an aliphatic nitrile compound featuring a bromine atom at the second carbon and a methyl group at the fourth carbon of a pentanenitrile backbone. Its molecular formula is C₆H₁₀BrN, with a molecular weight of approximately 176.05 g/mol (estimated based on analogous compounds) .

Properties

Molecular Formula

C6H10BrN

Molecular Weight

176.05 g/mol

IUPAC Name

2-bromo-4-methylpentanenitrile

InChI

InChI=1S/C6H10BrN/c1-5(2)3-6(7)4-8/h5-6H,3H2,1-2H3

InChI Key

GPNVFADTULBZGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C#N)Br

Origin of Product

United States

Comparison with Similar Compounds

4-Bromo-2-methylpentanenitrile (CAS 1467467-58-8)

  • Molecular Formula : C₆H₁₀BrN
  • Molecular Weight : 176.05 g/mol
  • Key Features : Positional isomer of the target compound, with bromine at C4 and methyl at C2.
  • Differentiation : The altered positions of substituents may influence reactivity in nucleophilic substitution or elimination reactions compared to 2-Bromo-4-methylpentanenitrile.

2-Bromo-4-methylpentane (CAS 30310-22-6)

  • Molecular Formula : C₆H₁₃Br
  • Molecular Weight : 165.07 g/mol
  • Key Features : Lacks the nitrile group, making it a simpler bromoalkane.
  • Applications : Primarily used in alkylation reactions or as a solvent modifier.
  • Differentiation : The absence of the nitrile group reduces polarity and boiling point compared to nitrile-containing analogs.

4-Bromo-2-phenyl-pent-4-enenitrile (CAS 137040-93-8)

  • Molecular Formula : C₁₁H₁₀BrN
  • Molecular Weight : 236.11 g/mol
  • Key Features : Contains a phenyl group and a double bond, introducing aromaticity and conjugation.
  • Applications : Used as a high-purity reference standard in research .
  • Differentiation : The aromatic and unsaturated structure enhances stability and alters reactivity in cycloaddition or electrophilic substitution reactions.

4-(4-Bromo-2-fluorophenyl)butanenitrile (CAS 1057672-39-5)

  • Molecular Formula : C₁₀H₉BrFN
  • Molecular Weight : 332.02 g/mol
  • Key Features : Fluorinated aromatic nitrile with a brominated phenyl ring.
  • Applications : Restricted to laboratory research due to specialized fluorinated structure .

Structural and Functional Comparison Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
2-Bromo-4-methylpentanenitrile Not Available C₆H₁₀BrN ~176.05 Bromo, methyl, nitrile Synthetic intermediate (inferred)
4-Bromo-2-methylpentanenitrile 1467467-58-8 C₆H₁₀BrN 176.05 Bromo, methyl, nitrile Intermediate (assumed)
2-Bromo-4-methylpentane 30310-22-6 C₆H₁₃Br 165.07 Bromo, methyl Alkylation reactions
4-Bromo-2-phenyl-pent-4-enenitrile 137040-93-8 C₁₁H₁₀BrN 236.11 Bromo, phenyl, nitrile, alkene Research standard
4-(4-Bromo-2-fluorophenyl)butanenitrile 1057672-39-5 C₁₀H₉BrFN 332.02 Bromo, fluorine, nitrile, phenyl Lab research

Key Research Findings

Reactivity Trends: Brominated nitriles like 2-Bromo-4-methylpentanenitrile undergo nucleophilic substitution (e.g., with amines or thiols) more readily than non-nitrile bromoalkanes due to the electron-withdrawing nitrile group .

Safety Considerations: Brominated nitriles often require strict handling protocols (e.g., PPE, ventilation) to mitigate risks of inhalation or skin contact, as noted in analogous compounds .

Synthetic Utility : The nitrile group in 2-Bromo-4-methylpentanenitrile can be hydrolyzed to carboxylic acids or reduced to amines, expanding its utility in multi-step syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.